

Ethiprole molecular formula and molecular weight

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Compound of Interest

Compound Name: Ethiprole

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Ethiprole: A Technical Guide for Researchers

Ethiprole is a phenylpyrazole insecticide effective against a broad spectrum of chewing and sucking insects. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, metabolic pathways, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Properties

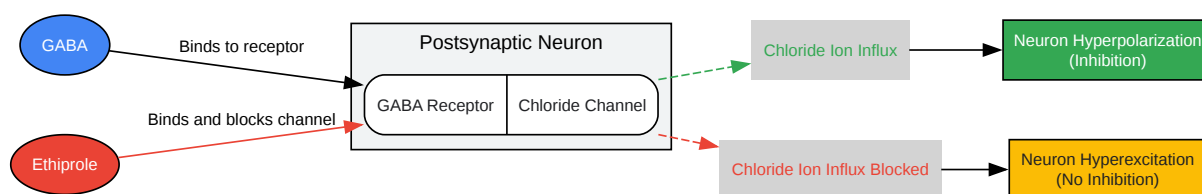
Ethiprole, with the IUPAC name 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile, is a key active ingredient in various insecticide formulations. Its fundamental molecular and physical characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ Cl ₂ F ₃ N ₄ OS	[1][2][3]
Molecular Weight	397.20 g/mol	[1][2][3]
CAS Number	181587-01-9	[1][2]
Appearance	White crystalline solid	
Melting Point	Decomposes at 164.5 °C without melting	
Solubility	Varies by solvent	

Mechanism of Action: GABA-Gated Chloride Channel Blockade

Ethiprole's insecticidal activity stems from its role as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, a crucial component of the insect central nervous system.[2][4][5][6] By blocking the GABA-gated chloride channel, **ethiprole** prevents the influx of chloride ions into neurons. This disruption of normal neuronal function leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[4][6]

The following diagram illustrates the inhibitory action of **ethiprole** on the GABA receptor.



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Diagram 1: Ethiprole's inhibitory effect on GABA receptor signaling.

Metabolic Pathways

The biotransformation of **ethiprole** has been studied in various organisms and environmental matrices. The primary metabolic reactions involve oxidation and reduction of the ethylsulfinyl group.

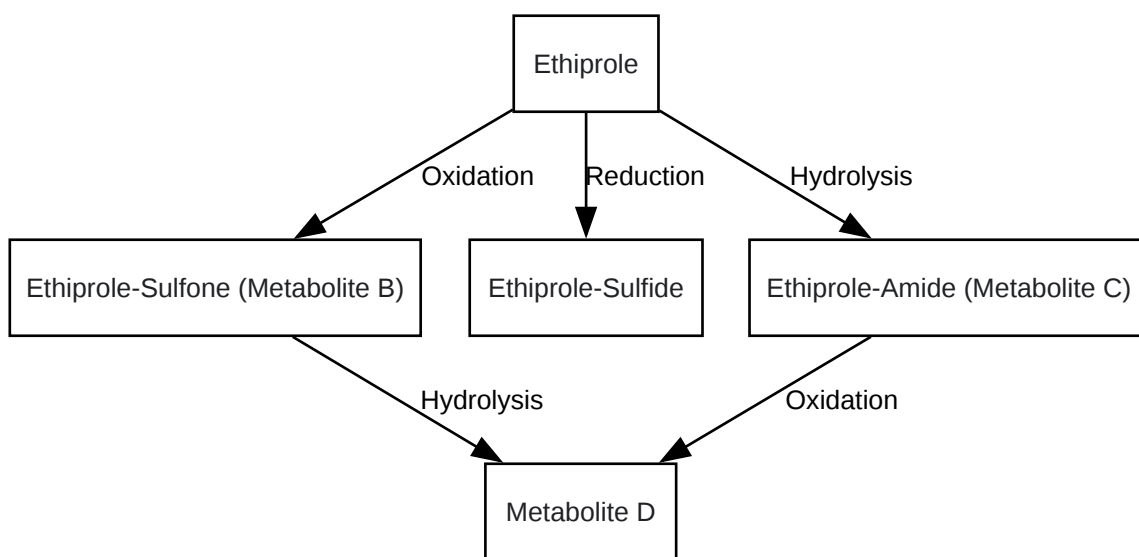
In Plants and Soil: In plants such as rice and cotton, as well as in soil, the main metabolic pathway is the oxidation of the sulfoxide group to form **ethiprole-sulfone**. [3] Another key metabolite is **ethiprole-amide**, formed through the hydrolysis of the carbonitrile group. [3]

In Animals: In rats, the metabolism of **ethiprole** is more complex. Major pathways include:

- Oxidation of the sulfoxide to a sulfone.
- Reduction of the sulfoxide group.

- Hydrolysis of the carbonitrile group.[3][5]

The metabolic fate of **ethiprole** is depicted in the following pathway diagram.



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Diagram 2: Primary metabolic pathways of **ethiprole**.

Toxicological Profile

The toxicity of **ethiprole** has been evaluated in various studies. A summary of key toxicological data is presented below.

Study Type	Species	NOAEL (No-Observed-Adverse-Effect Level)	Reference
Developmental Toxicity	Rat	3 mg/kg bw/day (dams), 10 mg/kg bw/day (fetuses)	[3]
Developmental Toxicity	Rabbit	0.5 mg/kg bw/day (dams and fetuses)	[3]
28-day Toxicity	Rat	9.3 mg/kg bw/day	[5]

Ethiprole has not been found to be mutagenic in bacterial assays or to induce chromosomal aberrations in cultured human peripheral blood lymphocytes.[3]

Experimental Protocols: Analysis of Ethiprole Residues

The quantification of **ethiprole** and its metabolites in various matrices is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Principle: **Ethiprole** content is determined by HPLC with a UV detector using an internal standard for accurate quantification.[7]

Apparatus:

- High-Performance Liquid Chromatograph (HPLC) system
- UV detector
- C18 column (5 µm particle size)[7]

Reagents:

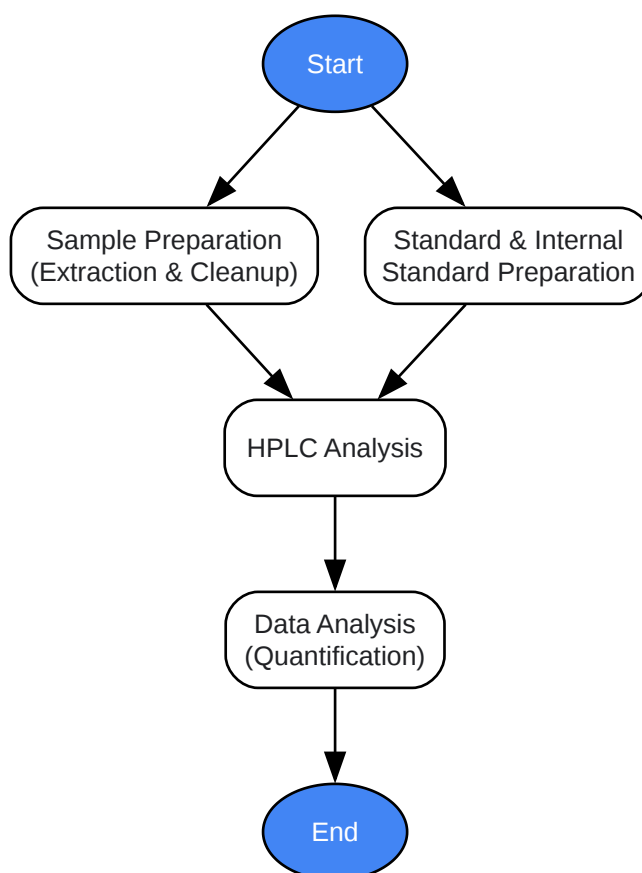
- Acetonitrile (HPLC grade)
- Internal Standard (e.g., Acenaphthene)
- **Ethiprole** analytical standard

Procedure:

- Preparation of Internal Standard Solution: Accurately weigh 0.1 g of Acenaphthene into a 100 ml volumetric flask. Dissolve and make up to the mark with acetonitrile.[7]
- Preparation of Standard Solution: Accurately weigh 0.2 g of **Ethiprole** into a 100 ml volumetric flask. Dissolve and make up the volume with acetonitrile. Shake to homogenize. [7]

- Preparation of Calibration Standard: Pipette 10 ml of the standard solution into another 100 ml volumetric flask. Add 10 ml of the internal standard solution and make up to the mark with acetonitrile.[7]
- Sample Preparation: Extract **ethiprole** residues from the sample matrix using an appropriate solvent (e.g., acetonitrile). The extract may require a clean-up step, such as solid-phase extraction (SPE) with a Florisil column, to remove interfering substances.[8][9]
- HPLC Analysis: Inject the prepared standard and sample solutions into the HPLC system.
- Quantification: Identify and quantify the **ethiprole** peak based on its retention time relative to the internal standard.

The following workflow diagram outlines the analytical process.



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Diagram 3: General workflow for HPLC analysis of **ethiprole**.

Resistance to Ethiprole

Resistance to **ethiprole** has been observed in some insect populations. A key mechanism of resistance is a target-site mutation in the GABA receptor's Rdl (resistance to dieldrin) gene. Specifically, the A301S mutation has been linked to reduced efficacy of **ethiprole**.^{[10][11][12]} Monitoring for the presence of this mutation in pest populations is important for effective resistance management strategies.

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